
6-(3,5-二氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮
描述
6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-DCPMT, is a small molecule that has been extensively studied in the scientific community due to its potential therapeutic applications. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is composed of two chlorine atoms and a methylthio group. The compound has been found to be active against a variety of diseases and disorders, including cancer, inflammation, and neurological disorders. In
科学研究应用
居住环境中的移动和沉积
研究已经探讨了有机磷农药在住宅中施用后的移动和沉积,其中包括结构类似于6-(3,5-二氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮的化合物。该研究重点监测了这些农药的分布,并评估了通过呼吸和皮肤接触/口服摄入可能暴露的情况,为这些化合物的转位和它们在室内和室外施用后对人体接触的可及性提供了见解(Lewis et al., 2001)。
治疗人类恶性肿瘤
另一项研究评估了二氨基嘧啶(与6-(3,5-二氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮结构相关)和叶酸的联合用于治疗晚期人类恶性肿瘤。这项研究提供了有关在癌症治疗中使用二氨基嘧啶化合物的安全性和初步结果的宝贵数据,表明有必要进行进一步的试验,特别是对于当前药物治疗相对无效的特定部位的肿瘤(Price & Hill, 1981)。
化学物质暴露引起的皮炎
暴露于与6-(3,5-二氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮相关的化学物质可能导致皮炎,如一个化学工艺技术员的病例研究所示。该研究突出了处理某些化学品所带来的职业风险以及由于暴露而导致皮肤状况发展的潜在可能性(Sommer et al., 1999)。
中毒案例中的代谢和毒代动力学
对人体中有机磷硫酸酯类杀虫剂的代谢命运的研究,这些杀虫剂在结构上类似于6-(3,5-二氯苯基)-2-(甲硫基)嘧啶-4(3H)-酮,为人体对这些化合物高剂量的反应提供了见解。该研究确定了先前未知的生物转化途径和代谢谱,有助于了解这些物质在急性中毒案例中的毒代动力学和代谢(Bicker et al., 2005)。
属性
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANPCWFVOBPCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)
![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)
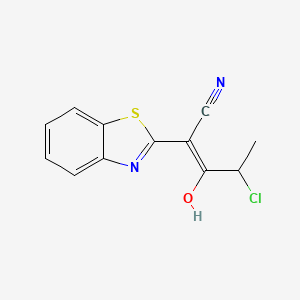
![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
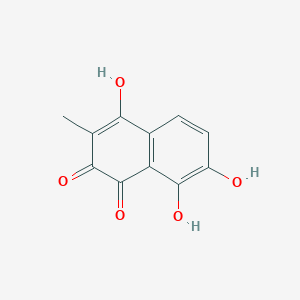


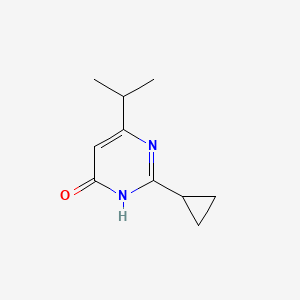


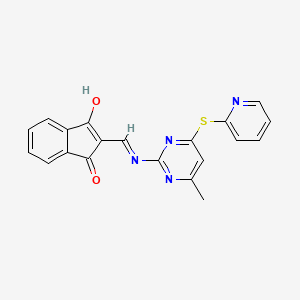
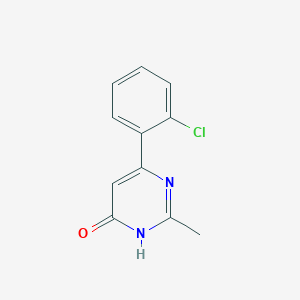
![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)